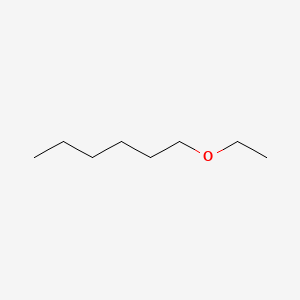
Carboxymethanesulfinyl-acetic acid
説明
Synthesis Analysis
The synthesis of related carboxylic acids often involves innovative routes to incorporate carbon dioxide into organic substrates. For instance, acetic acid, a simpler carboxylic acid, can be produced from methanol, CO2, and H2 in the presence of a Ru–Rh bimetallic catalyst, highlighting a significant advancement in synthetic chemistry towards more sustainable practices (Qian et al., 2016).
科学的研究の応用
1. Bio-Oil Reforming and Hydrogen Generation
Carboxymethanesulfinyl-acetic acid, as a major component of bio-oil, plays a significant role in the steam reforming process for hydrogen generation. The reaction characteristics of this acid during steam reforming contribute to the understanding of bio-oil's behavior in this process. Research has intensified in developing various catalysts, processes, and reactors for acetic acid steam reforming, highlighting the diverse effects of elemental compositions, structural configurations, and surface properties on the activity, stability, and resistivity towards coking of these catalysts (Zhang et al., 2018).
2. Removal from Aqueous Solutions
The removal of carboxymethanesulfinyl-acetic acid from aqueous solutions is crucial due to its extensive use in various industries. Research has explored the effectiveness of hydrogels in separating this acid and other carboxylic acids from water. Factors like time, temperature, mixing, initial acid concentrations, and gel-acid mass ratios significantly influence the removal efficiency, highlighting the importance of optimizing these parameters for effective separation (Aşçı & Hasdemir, 2008).
3. Hydrogenation Over Platinum Catalysts
In the context of chemical reactions, acetic acid's hydrogenation over platinum-supported catalysts has been studied to understand the kinetic behavior of carboxylic acid hydrogenation. This research provides insights into the product selectivity and activity dependence on various factors, contributing to the broader understanding of carboxylic acids' reactions and applications in chemical processes (Rachmady & Vannice, 2000).
4. Microbial Mechanisms of Tolerance to Weak Acid Stress
Carboxymethanesulfinyl-acetic acid, among other carboxylic acids, is significant in microbial metabolic pathways. Understanding microbial adaptation to weak acid stress, including that caused by acetic acid, impacts various fields like medicine, food safety, and environmental science. This knowledge is crucial for developing strategies to optimize microbial production processes and for controlling food-borne pathogens (Mira & Teixeira, 2013).
5. Conversion to Fuels and Chemicals
Carboxymethanesulfinyl-acetic acid is integral in the conversion of carbon dioxide to fuels and chemicals. The role of acetogenic bacteria in metabolizing this acid for ethanol production is a notable application, offering sustainable solutions for CO2 conversion into valuable resources (Ramachandriya et al., 2013).
6. Phytohormones, Phytotoxins, and VOCs Analysis in Plants
In plant science, the quantification of carboxymethanesulfinyl-acetic acid alongside other phytohormones and phytotoxins is crucial for understanding plants' protective responses against stresses. The development of simplified preparation and analysis methods aids in the study of complex interactions among these compounds in various plant conditions (Schmelz et al., 2003).
特性
IUPAC Name |
2-(carboxymethylsulfinyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5S/c5-3(6)1-10(9)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDKWLCVXCCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955003 | |
| Record name | 2,2'-Sulfinyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethanesulfinyl-acetic acid | |
CAS RN |
33388-14-6 | |
| Record name | 2,2′-Sulfinylbis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33388-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycolic acid sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033388146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Sulfinyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















